molecular formula C11H19NO4 B577091 N-(Cyclohexanemethyl) aspartic acid CAS No. 14257-49-9

N-(Cyclohexanemethyl) aspartic acid

Cat. No.: B577091
CAS No.: 14257-49-9
M. Wt: 229.276
InChI Key: LRHRBICYYGCKLQ-UHFFFAOYSA-N
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Description

N-(Cyclohexanemethyl) aspartic acid is a derivative of aspartic acid, where the amino group is substituted with a cyclohexanemethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexanemethyl) aspartic acid typically involves the reaction of aspartic acid with cyclohexanemethylamine. This reaction can be carried out under mild conditions, often using a solvent such as water or ethanol. The reaction may require a catalyst to proceed efficiently, and the product is usually purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexanemethyl) aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanemethyl ketone derivatives, while reduction can produce cyclohexanemethyl alcohol derivatives .

Scientific Research Applications

N-(Cyclohexanemethyl) aspartic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclohexanemethyl) aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexanemethyl group enhances its binding affinity and specificity towards these targets. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl aspartic acid
  • N-Benzyl aspartic acid
  • N-Phenyl aspartic acid

Comparison

N-(Cyclohexanemethyl) aspartic acid is unique due to the presence of the cyclohexanemethyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to other similar compounds .

Properties

IUPAC Name

2-(cyclohexylmethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h8-9,12H,1-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHRBICYYGCKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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